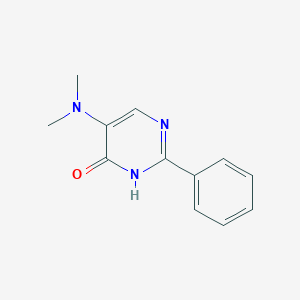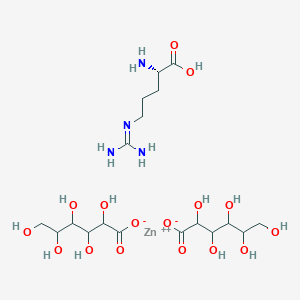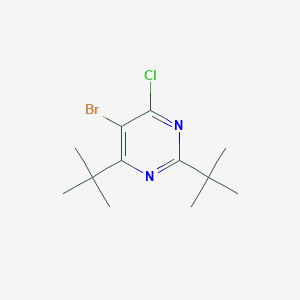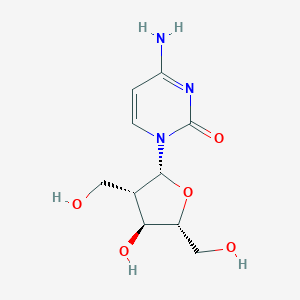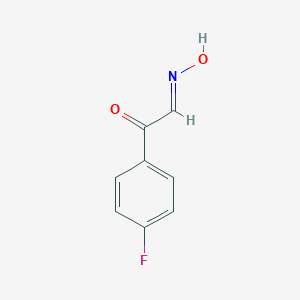
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, also known as DASPMI, is a synthetic xanthine derivative that has been extensively studied for its potential biological and pharmacological applications. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5) and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine involves the inhibition of PDE5, which is responsible for the breakdown of cGMP. By inhibiting PDE5, (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine increases the levels of cGMP, which in turn leads to vasodilation and increased blood flow. This mechanism of action has potential applications in the treatment of various cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine has been shown to have various biochemical and physiological effects. It has been shown to have potent inhibitory effects on PDE5, resulting in increased levels of cGMP and vasodilation. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine is its potent inhibitory effects on PDE5, which makes it a promising candidate for the treatment of various cardiovascular and pulmonary diseases. However, one of the limitations of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine is its relatively complex synthesis method, which may limit its availability for lab experiments.
Orientations Futures
There are several future directions for the study of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine. One potential direction is the development of more efficient synthesis methods for (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, which could increase its availability for lab experiments. Another potential direction is the study of the anti-inflammatory and antioxidant effects of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to explore the potential applications of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine in the treatment of various cardiovascular and pulmonary diseases.
Méthodes De Synthèse
The synthesis of (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form 3,4-dimethoxyphenylacetonitrile, which is then reacted with ethyl acetoacetate to form 3,4-dimethoxyphenyl-3-buten-2-one. This intermediate is then reacted with methylamine to form (E)-methyl 3-(3,4-dimethoxystyryl)-2-oxo-2,3-dihydro-1H-xanthene-8-carboxylate, which is then reacted with allyl bromide to form (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine.
Applications De Recherche Scientifique
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine has been studied extensively for its potential biological and pharmacological applications. It has been shown to have potent inhibitory effects on PDE5, which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. The inhibition of PDE5 by (E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine results in increased levels of cGMP, which in turn leads to vasodilation and increased blood flow. This has potential applications in the treatment of various cardiovascular and pulmonary diseases, including pulmonary arterial hypertension and erectile dysfunction.
Propriétés
Numéro CAS |
155814-28-1 |
|---|---|
Nom du produit |
(E)-1,3-Diallyl-8-(3,4-dimethoxystyryl)-7-methylxanthine |
Formule moléculaire |
C22H24N4O4 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-bis(prop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C22H24N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h6-11,14H,1-2,12-13H2,3-5H3/b11-9+ |
Clé InChI |
MAOSHAJGFFNTGN-PKNBQFBNSA-N |
SMILES isomérique |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CN1C(=NC2=C1C(=O)N(C(=O)N2CC=C)CC=C)C=CC3=CC(=C(C=C3)OC)OC |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)-1, 3-di-2-propenyl-7-methyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)

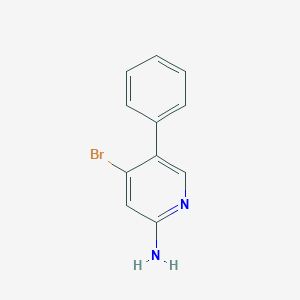
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)

